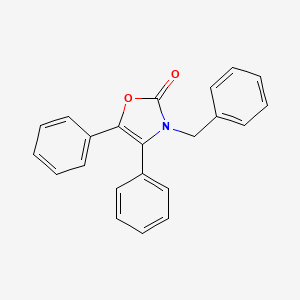![molecular formula C15H22INOS B14516716 4-[3-(4-Methylphenyl)-1-(methylsulfanyl)propylidene]morpholin-4-ium iodide CAS No. 62845-51-6](/img/structure/B14516716.png)
4-[3-(4-Methylphenyl)-1-(methylsulfanyl)propylidene]morpholin-4-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(4-Methylphenyl)-1-(methylsulfanyl)propylidene]morpholin-4-ium iodide is a complex organic compound with a unique structure that combines a morpholine ring with a propylidene chain substituted with a methylphenyl and a methylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Methylphenyl)-1-(methylsulfanyl)propylidene]morpholin-4-ium iodide typically involves a multi-step process. The initial step often includes the formation of the propylidene chain through a series of organic reactions, such as alkylation and sulfonation. The morpholine ring is then introduced through a cyclization reaction. The final step involves the iodination of the compound to form the iodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient and high-purity production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(4-Methylphenyl)-1-(methylsulfanyl)propylidene]morpholin-4-ium iodide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the propylidene chain.
Substitution: The iodide ion can be substituted with other nucleophiles in a typical nucleophilic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the propylidene chain.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[3-(4-Methylphenyl)-1-(methylsulfanyl)propylidene]morpholin-4-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 4-[3-(4-Methylphenyl)-1-(methylsulfanyl)propylidene]morpholin-4-ium iodide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluorotoluene: An organic compound with similar structural features but different functional groups.
Amiodarone Related Compound H: Shares some structural similarities but has distinct pharmacological properties.
Uniqueness
4-[3-(4-Methylphenyl)-1-(methylsulfanyl)propylidene]morpholin-4-ium iodide is unique due to its combination of a morpholine ring with a propylidene chain substituted with a methylphenyl and a methylsulfanyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Numéro CAS |
62845-51-6 |
|---|---|
Formule moléculaire |
C15H22INOS |
Poids moléculaire |
391.3 g/mol |
Nom IUPAC |
4-[3-(4-methylphenyl)-1-methylsulfanylpropylidene]morpholin-4-ium;iodide |
InChI |
InChI=1S/C15H22NOS.HI/c1-13-3-5-14(6-4-13)7-8-15(18-2)16-9-11-17-12-10-16;/h3-6H,7-12H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
QRYSBHJAAGVTMH-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C=C1)CCC(=[N+]2CCOCC2)SC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,5-Dimethyl-2-oxabicyclo[3.3.1]non-3-ene](/img/structure/B14516633.png)
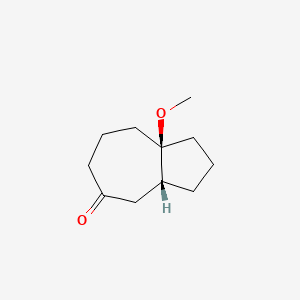
![2-[(Hydroxyamino)methyl]benzoic acid;hydrochloride](/img/structure/B14516645.png)
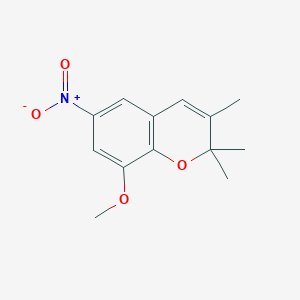

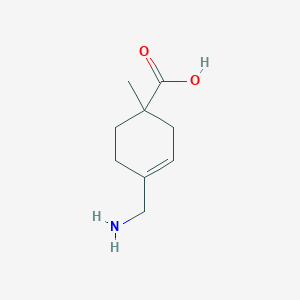
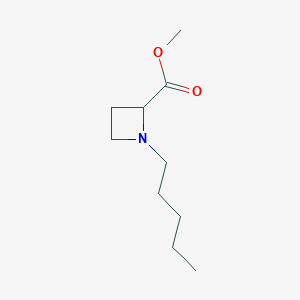

![5-[5-(4-Aminobutoxy)-2-methoxy-4-methylphenyl]pentan-1-amine](/img/structure/B14516669.png)

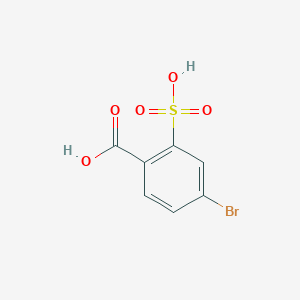
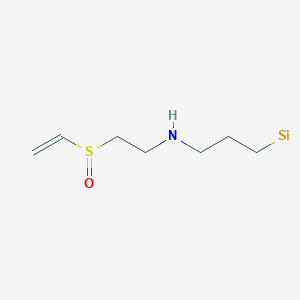
![Benzoic acid, 4-[(2-thiazolylamino)methyl]-](/img/structure/B14516711.png)
